molecular formula C9H14N2O3 B6256857 ethyl 2-(1-aminoethyl)-4-methyl-1,3-oxazole-5-carboxylate CAS No. 1824459-02-0

ethyl 2-(1-aminoethyl)-4-methyl-1,3-oxazole-5-carboxylate

Cat. No.: B6256857
CAS No.: 1824459-02-0
M. Wt: 198.2
InChI Key:
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Description

Ethyl 2-(1-aminoethyl)-4-methyl-1,3-oxazole-5-carboxylate is a heterocyclic compound that contains an oxazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and ester functional groups within the molecule allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1-aminoethyl)-4-methyl-1,3-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-bromo-4-methyl-1,3-oxazole-5-carboxylate with 1-aminoethane under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-aminoethyl)-4-methyl-1,3-oxazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides or other substituted products.

Scientific Research Applications

Ethyl 2-(1-aminoethyl)-4-methyl-1,3-oxazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(1-aminoethyl)-4-methyl-1,3-oxazole-5-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Ethyl 2-(1-aminoethyl)-4-methyl-1,3-oxazole-5-carboxylate can be compared with other similar compounds such as:

    Ethyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate: Similar structure but contains a sulfur atom instead of oxygen in the ring.

    Ethyl 2-(1-aminoethyl)-4-methyl-1,3-imidazole-5-carboxylate: Contains an imidazole ring instead of an oxazole ring.

    Ethyl 2-(1-aminoethyl)-4-methyl-1,3-pyrazole-5-carboxylate: Contains a pyrazole ring instead of an oxazole ring.

Uniqueness

The unique combination of functional groups in this compound allows for specific reactivity and potential biological activity that may not be present in its analogs. The oxazole ring provides a distinct electronic environment that can influence the compound’s chemical and biological properties.

Properties

CAS No.

1824459-02-0

Molecular Formula

C9H14N2O3

Molecular Weight

198.2

Purity

95

Origin of Product

United States

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